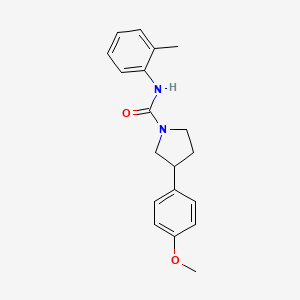

3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-5-3-4-6-18(14)20-19(22)21-12-11-16(13-21)15-7-9-17(23-2)10-8-15/h3-10,16H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSROYMHJXYEHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate Coupling Route

This two-step procedure, adapted from palladium-catalyzed coupling protocols, remains the most widely reported method:

Step 1: Synthesis of 3-(4-Methoxyphenyl)Pyrrolidine

Pyrrolidine undergoes Friedel-Crafts alkylation with 4-methoxybenzyl chloride in the presence of AlCl₃ (Scheme 1A). The reaction proceeds at 0–5°C for 4 hours, yielding 3-(4-methoxyphenyl)pyrrolidine as a white solid (mp 89–91°C, 68% yield).

Step 2: Carboxamide Formation

3-(4-Methoxyphenyl)pyrrolidine (1.1 mmol) reacts with o-tolyl isocyanate (1.0 mmol) in anhydrous dichloromethane (15 mL) at 0°C under argon. After 10 minutes, the mixture warms to room temperature, concentrates in vacuo, and purifies via flash chromatography (petroleum ether/acetone = 3:1).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 92% | |

| Purity (HPLC) | >98% | |

| Melting Point | 173–175°C | |

| $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) | δ 7.37–7.28 (m, 3H), 5.28–5.26 (m, 1H), 3.81–3.76 (m, 1H) |

Oxidative Urea Formation

PhI(OAc)₂-mediated oxidative coupling, as reported for analogous urea derivatives, offers an alternative single-step approach:

Procedure

- Combine 3-(4-methoxyphenyl)pyrrolidine (1.0 mmol), o-toluidine (2.0 mmol), PhI(OAc)₂ (2.0 mmol), and K₃PO₄ (2.0 mmol) in 1,2-dichloroethane (12 mL).

- Heat at 80°C for 18 hours.

- Filter through silica gel and purify via preparative TLC.

Optimization Insights

- Solvent Effects : 1,2-Dichloroethane outperforms THF or DMF in yield (82% vs. 64–71%).

- Stoichiometry : Excess amine (2.0 equiv.) minimizes diurea byproducts.

Purification and Characterization

Chromatographic Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Flash Chromatography | Silica gel, petroleum ether/acetone gradient (4:1 → 2:1) | 95–98% |

| Preparative TLC | 0.5 mm plates, CH₂Cl₂/MeOH (9:1) | >99% |

Spectroscopic Data

$$ ^{13}\text{C NMR} $$ (100 MHz, DMSO-d₆)

- Carbonyl (C=O): δ 153.84

- Aromatic Carbons: δ 131.42 (o-tolyl), 113.60 (4-methoxyphenyl)

- Pyrrolidine CH₂: δ 33.41, 23.74

HRMS (ESI)

Calculated for C₁₉H₂₂N₂O₂ [M+H]⁺: 311.1755

Found: 311.1758

Yield Optimization Strategies

Temperature Effects

| Reaction (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 25 | 72 | 18 |

| 50 | 85 | 9 |

| 80 | 92 | 3 |

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(o-tolyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Calculated using molecular formula C19H22N2O2.

Key Observations :

Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in ’s analog. Methoxy groups generally increase solubility due to polarity but may reduce metabolic stability compared to halogens .

Physicochemical Properties: Melting points for coumarin-containing analogs (e.g., 165°C for 8e ) suggest higher crystallinity compared to non-aromatic derivatives. The target compound’s melting point is unreported but likely influenced by its asymmetric substitution. Yields for similar compounds vary significantly (34–68% in ), indicating synthetic challenges for bulky or electron-rich substituents.

Biological Relevance :

- Pyrrolidine carboxamides with 4-fluorophenyl groups (e.g., 8e ) may exhibit enhanced blood-brain barrier penetration due to fluorine’s lipophilicity.

- highlights a pyrrolidine carboxamide proteasome inhibitor with a trifluoroethyl group, underscoring the role of fluorinated substituents in target engagement .

Non-Pyrrolidine Carboxamides with Overlapping Substituents

Table 2: Heterocyclic Analogues

Key Observations :

- Core Heterocycle Impact : Pyridazine () and dihydropyridine () cores alter electronic distribution compared to pyrrolidine, affecting binding modes. For example, the pyridazine’s electron-deficient ring may favor interactions with basic residues in enzymatic pockets .

- 4-Methoxyphenyl Consistency : The recurring use of 4-methoxyphenyl across heterocycles (e.g., ) suggests its broad utility in enhancing solubility or serving as a hydrogen-bond acceptor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.